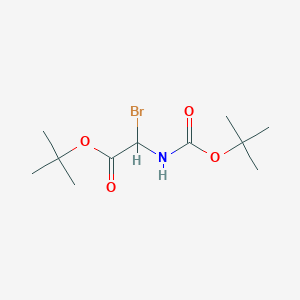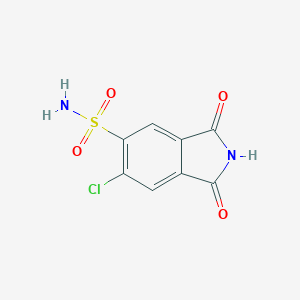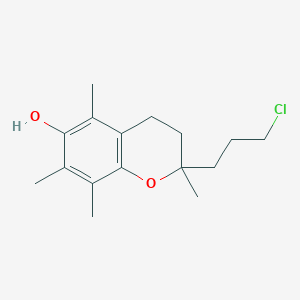![molecular formula C10H11N3O B047561 6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol CAS No. 120546-74-9](/img/structure/B47561.png)
6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse potential applications. This compound is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol is not fully understood. However, studies have shown that this compound interacts with various cellular targets, including DNA and enzymes. It has been suggested that the cytotoxic effects of this compound are due to its ability to induce DNA damage and inhibit DNA repair mechanisms.
Effets Biochimiques Et Physiologiques
6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Furthermore, this compound has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol in lab experiments include its high yield and purity, as well as its diverse potential applications. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol. One direction is to further explore its potential use in cancer research, particularly in the development of new cancer therapies. Another direction is to investigate its potential use in the treatment of autoimmune diseases and other inflammatory conditions. Furthermore, it may be interesting to explore the potential use of this compound in the development of new antibiotics and antiviral agents.
Conclusion:
In conclusion, 6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research in this field may lead to the development of new therapies for cancer, autoimmune diseases, and other inflammatory conditions.
Méthodes De Synthèse
Several methods have been developed for the synthesis of 6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol. One of the most common methods involves the reaction of 2-(2-aminoethyl)phenol with 2-bromoacetophenone in the presence of a base. Another method involves the reaction of 2-(2-aminoethyl)phenol with 2-bromobenzaldehyde in the presence of a base. Both methods yield the desired product with high yield and purity.
Applications De Recherche Scientifique
6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, this compound has shown potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
120546-74-9 |
|---|---|
Nom du produit |
6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol |
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1,3,6,7,8,9-hexahydroimidazo[4,5-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H11N3O/c14-10-12-8-2-1-6-3-4-11-5-7(6)9(8)13-10/h1-2,11H,3-5H2,(H2,12,13,14) |
Clé InChI |
PWMIDBIXOAWZLC-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=CC3=C2NC(=O)N3 |
SMILES canonique |
C1CNCC2=C1C=CC3=C2NC(=O)N3 |
Synonymes |
2H-Imidazo[4,5-h]isoquinolin-2-one,1,3,6,7,8,9-hexahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



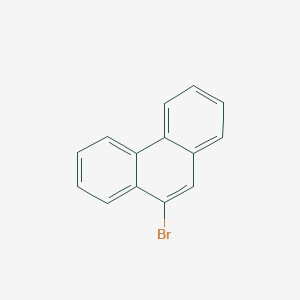
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)
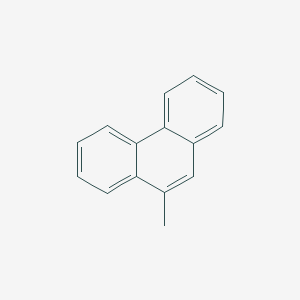




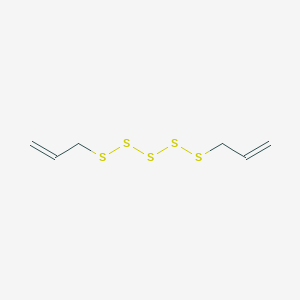
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

